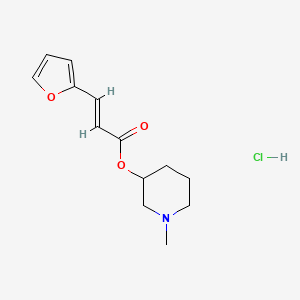
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBU is a urea derivative and has a molecular formula of C17H19N2O3.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been investigated as a potential drug candidate for the treatment of several diseases, such as cancer, diabetes, and inflammation. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to possess anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these diseases.
In materials science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been studied for its potential applications as a building block for the synthesis of novel materials. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been used as a precursor for the synthesis of urea-based polymers and as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have gained significant attention due to their potential applications in gas storage, separation, and catalysis.
In environmental science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been studied for its potential applications in the removal of toxic pollutants from water. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to exhibit high adsorption capacity towards toxic pollutants, such as heavy metals and organic compounds, making it a potential candidate for the development of efficient water treatment systems.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2 (COX-2). Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to modulate the expression of several genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has several advantages for lab experiments, including its simple synthesis method, high yield and purity, and potential applications in various fields. However, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea also has some limitations, including its limited solubility in water and its potential toxicity towards certain cell types.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, including the optimization of its synthesis method, the development of more efficient water treatment systems using N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, and the investigation of its potential applications in other fields, such as agriculture and energy. Moreover, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea and its potential toxicity towards different cell types.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple and efficient method using the reaction between 2-ethoxyaniline and 2-methoxybenzyl isocyanate. The reaction takes place in the presence of a base, such as potassium carbonate, and the product is obtained in high yield and purity. The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported in several research studies, and the method has been optimized for large-scale production.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-16-11-7-5-9-14(16)19-17(20)18-12-13-8-4-6-10-15(13)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXSZBRZVNSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![1-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B5314891.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)

![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)